
Cefoselis
概要
説明
Cefoselis is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes multiple functional groups such as amino, hydroxyethyl, pyrazolium, thiazolyl, and methoxyiminoacetyl groups. These functional groups contribute to the compound’s reactivity and versatility in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cefoselis involves multiple steps, starting with the preparation of the key intermediates. The initial step typically involves the formation of the pyrazolium ring through a cyclization reaction between a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound. The resulting pyrazolium intermediate is then subjected to further functionalization to introduce the hydroxyethyl and amino groups.
The next step involves the synthesis of the thiazolyl intermediate, which is achieved through the condensation of a suitable thioamide with an α-haloketone. The thiazolyl intermediate is then coupled with the pyrazolium intermediate using a suitable coupling reagent, such as a carbodiimide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This may include the use of continuous flow reactors to improve reaction efficiency and reduce the formation of by-products. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is often employed to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
Cefoselis undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for selective modification of the compound under different reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the hydroxyethyl group to a carbonyl group.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can lead to the formation of a ketone or aldehyde, while reduction of the carbonyl group can result in the formation of an alcohol. Substitution reactions can introduce a wide range of functional groups, such as alkyl, acyl, or aryl groups, depending on the nucleophile used.
科学的研究の応用
Antimicrobial Activity
Cefoselis exhibits a broad spectrum of antibacterial activity, particularly against Gram-negative and some Gram-positive bacteria. Its effectiveness varies depending on the type of bacterial strain:
- Non-Extended-Spectrum Beta-Lactamase (ESBL)-Producing Strains : this compound shows high susceptibility rates against non-ESBL-producing Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with rates exceeding 94% for these organisms .
- Extended-Spectrum Beta-Lactamase (ESBL)-Producing Strains : The antibiotic demonstrates poor activity against ESBL-producing strains, with susceptibility rates below 10% . This highlights the limitations of this compound in treating infections caused by resistant bacterial strains.
- Other Pathogens : this compound has shown variable susceptibility against other Enterobacteriaceae isolates, with rates ranging from 56.7% to 83.3%. It is less effective against Acinetobacter baumannii (18.7% susceptibility) but shows better activity against Pseudomonas aeruginosa (73.3% susceptibility) .
Pharmacokinetics
This compound is noted for its ability to penetrate biological barriers, including the blood-brain barrier (BBB). Research indicates that this compound can be detected in brain extracellular fluid, suggesting it may be effective in treating central nervous system infections . The pharmacokinetic profile reveals that this compound has a dose-dependent presence in the brain, which is crucial for therapeutic efficacy in CNS-related infections.
Case Studies and Clinical Insights
Several studies have highlighted the clinical implications of this compound use:
- Seizures and Neurological Effects : In certain patient populations, particularly those with renal failure or elderly patients, this compound has been associated with seizures. This side effect is attributed to its action on gamma-aminobutyric acid (GABA) receptors, where it may inhibit GABA-induced currents competitively . Understanding these effects is essential for clinicians when prescribing this compound to at-risk populations.
- In Vitro Studies : Recent studies have evaluated the minimum inhibitory concentrations (MICs) of this compound against various bacterial pathogens collected from hospitals across China. The findings indicate that while this compound is effective against many strains, its utility is limited by resistance mechanisms prevalent in certain bacterial populations .
Summary of Findings
The following table summarizes the antimicrobial susceptibility rates of this compound against various pathogens:
Pathogen | Susceptibility Rate (%) |
---|---|
Non-ESBL-producing E. coli | 100 |
Non-ESBL-producing K. pneumoniae | 94.3 |
Non-ESBL-producing P. mirabilis | 97.0 |
ESBL-producing E. coli | <10 |
ESBL-producing K. pneumoniae | <10 |
ESBL-producing P. mirabilis | <10 |
Acinetobacter baumannii | 18.7 |
Pseudomonas aeruginosa | 73.3 |
作用機序
The mechanism of action of Cefoselis involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, the compound may inhibit the activity of bacterial enzymes, leading to the death of the bacterial cell. Alternatively, it may interact with cancer cell receptors, inducing apoptosis and inhibiting tumor growth.
類似化合物との比較
Cefoselis can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substitution patterns on the pyrazolium or thiazolyl rings. These analogs may exhibit different biological activities or chemical reactivities, making them valuable for structure-activity relationship studies.
Other β-lactam antibiotics: The compound can be compared with other β-lactam antibiotics, such as penicillins or cephalosporins. While these compounds share a common β-lactam ring structure, they differ in their side chains and overall molecular architecture, leading to differences in their spectrum of activity and resistance profiles.
生物活性
Cefoselis is a fourth-generation cephalosporin antibiotic that has been developed to combat a broad spectrum of bacterial infections. This article presents a detailed examination of its biological activity, focusing on its in vitro efficacy against various pathogens, its pharmacological properties, and relevant case studies.
Overview of this compound
This compound is designed to be effective against both Gram-positive and Gram-negative bacteria, showing improved resistance to hydrolysis by β-lactamases compared to earlier generations of cephalosporins. Its structural modifications enhance its ability to penetrate bacterial cell walls, which is critical for its antimicrobial activity.
Susceptibility Testing
Recent studies have evaluated the in vitro activity of this compound against a variety of clinical isolates. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Key Findings
- Enterobacteriaceae : this compound demonstrated high susceptibility rates against non-extended-spectrum β-lactamase (ESBL)-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with susceptibility rates reaching 100%, 94.3%, and 97.0%, respectively. However, susceptibility rates dropped significantly for ESBL-producing strains, remaining below 10% .
- Acinetobacter baumannii and Pseudomonas aeruginosa : The susceptibility rates were notably lower, at 18.7% for A. baumannii and 73.3% for P. aeruginosa isolates .
- Methicillin-resistant Staphylococcus aureus (MRSA) : All MRSA strains tested were resistant to this compound, while methicillin-sensitive S. aureus (MSSA) strains showed full susceptibility .
- General Activity Against Enterobacterales : In a study involving 1,202 Enterobacterales isolates from multiple hospitals across China, this compound exhibited an overall susceptibility rate of 62.73%. It was less effective against multidrug-resistant (MDR) and carbapenem-resistant Enterobacterales (CRE), with only 45.58% and 10.92% susceptibility rates observed at an MIC value of 8 μg/mL, respectively .
Pharmacological Properties
This compound is characterized by its ability to resist hydrolysis by various β-lactamases, which contributes to its broader spectrum of activity compared to third-generation cephalosporins. Its pharmacokinetic properties allow for effective tissue penetration and distribution, enhancing its therapeutic potential.
Table 1: Summary of this compound Susceptibility Rates
Pathogen | Susceptibility Rate (%) |
---|---|
Non-ESBL-producing E. coli | 100 |
Non-ESBL-producing K. pneumoniae | 94.3 |
Non-ESBL-producing P. mirabilis | 97.0 |
Acinetobacter baumannii | 18.7 |
Pseudomonas aeruginosa | 73.3 |
MRSA | 0 |
MSSA | 100 |
Overall Enterobacterales | 62.73 |
Case Studies and Clinical Implications
- Neurotoxicity Concerns : A case report highlighted neurotoxicity associated with cephalosporins like this compound in patients with renal impairment. Symptoms included altered mental status and seizures, emphasizing the need for careful monitoring in susceptible populations .
- Enhancing Chemosensitivity : Research has indicated that this compound may enhance the sensitivity of breast cancer cells to chemotherapy by targeting specific signaling pathways related to cancer stem cells . This suggests potential applications beyond its antibacterial properties.
特性
IUPAC Name |
3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXLLRXDAYEMPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。